molecular formula C8H7NO B105165 1-Benzofuran-5-amine CAS No. 58546-89-7

1-Benzofuran-5-amine

Cat. No. B105165
CAS RN: 58546-89-7
M. Wt: 133.15 g/mol
InChI Key: GMOLCSICTCPZCU-UHFFFAOYSA-N
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Description

1-Benzofuran-5-amine is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. Benzofurans are known for their presence in various bioactive natural products and pharmaceutical drugs, and they are also used in materials science research .

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored in several studies. One approach involves the cyclization of propargyl amines to form 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans under mild conditions. This process can be further manipulated to create various 2-substituted benzofuran derivatives through rearrangement reactions . Another method includes the synthesis of benzofuran analogues of hallucinogenic tryptamines, which were evaluated for their affinity at serotonin receptors, indicating the potential for benzofurans in the design of serotonin receptor ligands .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using various spectroscopic methods and computational chemistry. For instance, the compound N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was characterized by elemental analysis, FT-IR, NMR spectra, and density functional theory (DFT) calculations. The optimized structure, vibrational frequencies, and molecular electrostatic potential were analyzed, providing insights into the molecular properties of the compound .

Chemical Reactions Analysis

Benzofuran derivatives participate in a variety of chemical reactions. Cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied, leading to the construction of complex heterocyclic frameworks such as benzothiophene, benzofuran, indole, and indene derivatives. These reactions are significant for synthesizing bioactive compounds and materials science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the synthesis of hexahydroquinoline derivatives containing a benzofuran moiety resulted in compounds with cytotoxic effects against human hepatocellular carcinoma cell lines. The IC50 values of these compounds suggest their potential as bioactive molecules . Additionally, benzofuran-based pyrazole derivatives have been synthesized and shown to possess potent antioxidant and antimicrobial properties, indicating the importance of the benzofuran scaffold in medicinal chemistry .

Scientific Research Applications

Serotonin Receptor Ligands

  • Research Context : Designing serotonin receptor ligands.
  • Key Finding : Benzofurans like 1-Benzofuran-5-amine have affinity for serotonin 5-HT2 and 5-HT1A receptors, albeit lower than indole isosteres. This suggests potential in designing serotonin receptor ligands (Tomaszewski et al., 1992).

Synthesis of Benzofuran Derivatives

  • Research Context : Developing new synthesis methods for benzofuran derivatives.
  • Key Finding : Efficient synthesis techniques for various benzofuran derivatives, including those integrated with other chemical structures, have been developed (Gabriele et al., 2007), (Idrees et al., 2019).

Antimicrobial and Analgesic Activity

  • Research Context : Exploring potential antimicrobial and analgesic properties.
  • Key Finding : Some benzofuran compounds, related to 1-Benzofuran-5-amine, exhibit antimicrobial and analgesic activities (Venkatesh et al., 2010), (Prashanth et al., 2013).

Organic Chemistry and Drug Design

  • Research Context : Application in organic chemistry and potential drug design.
  • Key Finding : Versatility in synthesizing diverse compounds, indicating its potential in drug discovery and organic synthesis (Sakai et al., 2008), (Qin et al., 2017).

Chemical Synthesis Techniques

  • Research Context : Developing new chemical synthesis techniques.
  • Key Finding : Effective methods for the synthesis of benzofuran compounds with potential utility in various chemical applications (Vaillard et al., 2004), (Wongsa et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

1-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOLCSICTCPZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363114
Record name 1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-amine

CAS RN

58546-89-7
Record name 1-benzofuran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminobenzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of all of the 5-nitrobenzofuran in 90% ethanol (50 ml) kept at reflux were added small portions of Fe powder (in total 2.5 g) and concentrated HCl (in total 0.1 ml) during 10 min. The mixture was refluxed for another hour. The inorganic precipitates were filtered off and the mixture was poured onto brine and ethyl acetate (250 ml). Work-up of the organic phase afforded 1 g of crystalline 5-aminobenzofuran derivative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SH Alelaiwi, JR McKee - ACS omega, 2021 - ACS Publications
We report here a direct and effective method to synthesize a primary amine of several polycyclic aromatic compounds. This reaction has been achieved through copper (I)-catalyzed …
Number of citations: 6 pubs.acs.org
S Alelaiwi - 2021 - search.proquest.com
… 1-Benzofuran-5-amine (3ja). Prepared by general procedure, the reaction of bromo compound 1j (0.50 mmol), Cu2O (0.102 mmol) and 2a (1 mL) was carried out at 90 C for 24 h to give …
Number of citations: 0 search.proquest.com
T Heinrich, H Böttcher, GD Bartoszyk… - Journal of medicinal …, 2004 - ACS Publications
… A solution of 52.5 g (0.39 mol) of commercially available 2,3-dihydro-1-benzofuran-5-amine in 300 mL of hot 1-butanol was reacted with 69.6 g (0.34 mol) of bis-(2-chloroethyl)…
Number of citations: 38 pubs.acs.org
H Igawa, M Takahashi, K Kakegawa… - Journal of Medicinal …, 2016 - ACS Publications
… The title compound was prepared in 62% yield using 2,3-dimethyl-1-benzofuran-5-amine in an analogous manner to 6a; mp 156–159 C. H NMR (400 MHz, DMSO-d 6 ) δ 2.09 (3H, s), …
Number of citations: 21 pubs.acs.org
A Foucourt, D Hédou, C Dubouilh-Benard, A Girard… - Molecules, 2014 - mdpi.com
… 2,3-dihydro-1-benzofuran-5-amine 4d 95 5 7d 66 … Prepared from 2 and 2,3-dihydro-1-benzofuran-5-amine. Flash chromatography eluent (EtOAc). Yield: 95%; yellow solid; mp = 216–…
Number of citations: 46 www.mdpi.com
X Yan - 2011 - research-repository.st-andrews.ac …
The thesis describes over-expression, purification and crystallization of three proteins from Staphylococcus aureus (S. aureus). S. aureus is an important human pathogen and methicillin…
T Kanayama - trademarkelite.com
The present invention relates to an indole carboxamide derivative which is useful as an active ingredient for a pharmaceutical composition, for example, a pharmaceutical composition …
Number of citations: 0 www.trademarkelite.com
井川英之 - 2016 - ncu.repo.nii.ac.jp
Ar Aryl アリール Asn Asparagine アスパラギン Asp Aspartic acid アスパラギン酸 AUC Area under the curve 曲線下面積 ADDP 1, 1'-(Azodicarbonyl) dipiperidine 1, 1'-(アゾジカルボニル) …
Number of citations: 5 ncu.repo.nii.ac.jp

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